2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-9-13(3-8-17(12)24-2)16-11-26-19(21-16)22-18(23)10-25-15-6-4-14(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOPAFWQLGQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylbenzaldehyde with thiourea in the presence of an acid catalyst.
Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential herbicidal activity and effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in plants. The compound disrupts the normal growth processes by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The molecular pathways involved include the inhibition of key enzymes and interference with cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring's substitution pattern is critical for activity. Key analogs include:
Modifications to the Acetamide Side Chain
Variations in the acetamide chain influence target selectivity:
- Key Insight: The target compound’s 4-chlorophenoxy group offers moderate electron-withdrawing effects and steric bulk, contrasting with trimethylphenoxy (CPN-9, ) or chromenone-based side chains ().
Enzyme Inhibition and Activation
- α-Glucosidase Inhibition : Analogs like 3g (63% inhibition) and 3j (o-fluorophenyl derivative) highlight the role of halogenated aryl groups in enzyme binding . The target compound’s 4-methoxy-3-methylphenyl group may reduce steric hindrance compared to bulkier substituents.
- Kinase Modulation : Compound 15 (N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide) in showed c-Abl kinase activation, suggesting thiazole-acetamide scaffolds are versatile kinase modulators .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 348.84 g/mol. The structural features include:
- A thiazole ring , which is known for its pharmacological properties.
- A 4-chlorophenoxy moiety that enhances lipophilicity.
- A methoxy-substituted phenyl group , which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and interaction with specific proteins involved in apoptosis pathways.
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value in the low micromolar range, suggesting potent activity.
- A structure-activity relationship analysis revealed that substituents on the thiazole ring significantly affect cytotoxicity. Specifically, the presence of electron-donating groups like methoxy groups enhances activity by stabilizing the compound's interaction with target proteins .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, this compound also exhibits antimicrobial effects. Studies have reported:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Potential use as an antibacterial agent comparable to standard antibiotics like norfloxacin .
Study 1: Antitumor Efficacy
A recent study evaluated a series of thiazole derivatives, including our compound, against various cancer cell lines. The results indicated that compounds with similar structural features showed significant growth inhibition (IC50 < 10 µM) across multiple cell lines, highlighting the importance of the thiazole moiety in enhancing anticancer activity .
Study 2: Antimicrobial Testing
In another investigation, derivatives were synthesized and tested for their antibacterial properties using a dilution method. The results demonstrated that certain modifications to the phenyl and thiazole rings could significantly increase antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR analysis has identified key features that influence the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Chlorine Substitution | Enhances lipophilicity and bioavailability |
| Methoxy Group | Increases interaction with biological targets |
| Phenyl Substituents | Modulates potency against specific cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
